1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol - 161038-53-5

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol

Catalog Number: EVT-1604418
CAS Number: 161038-53-5
Molecular Formula: C5H5F3N2O
Molecular Weight: 166.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol” is a chemical compound . It is a key intermediate for important medicinal and agrochemistry relevant building blocks . The empirical formula is C6H5F3N2O2 and the molecular weight is 194.11 .


Synthesis Analysis

A high yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The procedure starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and involves a one-step procedure for the regioisomeric mixture of target pyrazoles . The efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3-rd and the 5-th positions were demonstrated .


Chemical Reactions Analysis

The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed . The introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .

Molecular Structure Analysis

Although the provided literature does not offer specific details regarding the molecular structure of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol, insights can be drawn from analogous pyrazole compounds. For instance, the crystal structure of a related compound, 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, reveals a nearly planar five-membered ring with a disordered trifluoromethyl group. [] This structural information suggests that 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol likely shares similar structural features, such as a planar or near-planar pyrazole ring and a trifluoromethyl group potentially exhibiting rotational disorder.

Applications
  • Herbicides: Tembotrione, a pyrazole derivative, demonstrates herbicidal activity. Studies have explored its use in combination with other herbicides for synergistic effects in weed control. []
  • Ocular Therapies: Acrizanib, a pyrazole-containing small molecule, acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, showcasing potential for topical ocular delivery in treating neovascular age-related macular degeneration. []
  • Memory and Cognition Enhancement: Pyrazole-based compounds, specifically 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, have been identified as potent and selective MAO-B inhibitors, suggesting their potential in improving memory and cognition. []
  • Antimicrobial Agents: Pyrazole derivatives, particularly 2-(substituted ether)-5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives, exhibit promising antibacterial and antifungal activities, paving the way for their development as potential antimicrobial agents. []
  • Anti-inflammatory, Analgesic, and Vasorelaxant Agents: Pyrazole-based compounds, such as 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, have shown anti-inflammatory, analgesic, and vasorelaxant effects, primarily mediated through the NO/cGMP pathway and calcium channels, suggesting their potential therapeutic use in related conditions. []

3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Compound Description: This compound is a key intermediate in the synthesis of herbicides. Its preparation involves a multi-step process starting from 4-chloro-2-fluoroanisole, ultimately leading to the target pyrazole structure. []

Relevance: This compound shares the core 1-methyl-5-(trifluoromethyl)-1H-pyrazole structure with the target compound, differing by the substitution at the 3-position. While the target compound possesses a hydroxyl group, this related compound has a 4-chloro-2-fluoro-5-methoxyphenyl substituent. This structural similarity highlights the versatility of the core pyrazole scaffold in developing agrochemicals. []

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, methyl ester

Compound Description: This compound is mentioned as a component in herbicide formulations alongside the target compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol. []

Relevance: Although this compound doesn't share the pyrazole core with the target, its presence in the same herbicide formulation suggests a potential synergistic effect when used together. It highlights the importance of exploring diverse chemical structures for developing effective agricultural solutions. []

3-Chloro-N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazine-3-yl)-1H-pyrazole-5-sulfonamide

Compound Description: This compound is listed as a component in herbicide formulations, similar to the target compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol. []

Relevance: Despite lacking the trifluoromethyl group, this compound shares the 1-methyl-1H-pyrazole moiety with the target compound. The presence of sulfonamide and dimethoxypyrimidine groups highlights structural variations within the pyrazole class for achieving herbicidal activity. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery. It exhibits efficacy in rodent models of choroidal neovascularization and is investigated as a therapy for neovascular age-related macular degeneration. []

Relevance: This compound shares the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-yl moiety with the target compound. The presence of indole and pyrimidine rings, as well as a methylaminomethyl substituent, highlights how structural modifications around the shared pyrazole core can lead to different biological activities, shifting from herbicide development [] to targeted therapies for ocular diseases. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: The crystal structure of this compound has been elucidated, providing insights into its molecular geometry and potential intermolecular interactions. []

Relevance: This compound features the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group, closely resembling the target compound with a trifluoromethyl group shifted to the 3-position instead of the 5-position. The presence of a piperidine ring and an additional trifluoromethyl-substituted pyrimidine ring further showcases the structural diversity possible within this class of compounds. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

Compound Description: This class of compounds was identified as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B). Optimization efforts within this series led to the identification of potential clinical development candidates for improving memory and cognition. []

Relevance: These compounds share the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl scaffold with the target compound, differing in the presence of a thiophene ring linked to a carboxamide group. This structural modification highlights how changing substituents on the pyrazole core can significantly alter the biological activity, in this case, shifting from herbicides to potential therapeutic agents for neurological conditions. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This compound is a chromeno[2,3-b]pyridine derivative synthesized through a multicomponent reaction involving 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. Its structure was confirmed by various spectroscopic techniques, and its ADME properties were also assessed. []

Relevance: This compound, while not directly containing the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol structure, utilizes a closely related precursor, 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, in its synthesis. This precursor shares the core pyrazole structure with the target compound, differing in the phenyl group at the 1-position and the presence of a carbonyl group instead of the methyl group. This similarity underscores the use of related pyrazole derivatives as building blocks for synthesizing more complex heterocyclic systems with potential biological applications. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist identified as a clinical candidate for potential treatment of Cushing's syndrome. It exhibits high selectivity for GR, leading to fewer unwanted side effects compared to non-selective GR antagonists. []

Relevance: This compound features a 1-methyl-1H-pyrazol-4-yl moiety within a larger polycyclic structure. While lacking the trifluoromethyl group present in the target compound, the shared pyrazole moiety highlights its presence in diverse chemical contexts and its potential role in modulating various biological targets, ranging from agricultural applications to endocrine disorders. []

2-(substituted ether)-5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives

Compound Description: This series of compounds, containing a 1-phenyl-5-(trifluoromethyl)-1H-pyrazole core linked to a 1,3,4-oxadiazole ring through a substituted ether bridge, were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed potent activity against various plant pathogens, suggesting potential as novel antimicrobial agents. []

Relevance: These derivatives share the core 1-phenyl-5-(trifluoromethyl)-1H-pyrazole structure with the target compound, differing in the substitution at the 1-position (phenyl instead of methyl) and the presence of a 1,3,4-oxadiazole ring connected via an ether linkage. The variation in biological activity, from herbicides to antimicrobials, emphasizes the impact of structural modifications around the pyrazole core on the overall pharmacological profile. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed for the treatment of NSCLC. It exhibits high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR, potentially reducing side effects. []

Relevance: This compound features the 1-methyl-1H-pyrazol-4-yl moiety within a complex structure targeting a specific cancer-related protein. While lacking the trifluoromethyl group and hydroxyl group present in the target compound, the shared pyrazole moiety highlights its versatility in constructing diverse molecules with distinct biological activities, spanning from herbicides to targeted cancer therapies. []

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

Compound Description: GLPG2938 is a potent and selective S1P2 antagonist identified as a preclinical candidate for treating idiopathic pulmonary fibrosis (IPF). It exhibits favorable pharmacological properties, including good pharmacokinetics and efficacy in a bleomycin-induced model of pulmonary fibrosis. []

Relevance: This compound contains the 1-methyl-3-(trifluoromethyl)pyrazol-4-yl moiety, differing from the target compound by the position of the trifluoromethyl group (3-position instead of 5-position) and the presence of a methyl substituent on the pyrazole ring. The diverse biological activities, ranging from herbicides to potential treatments for pulmonary fibrosis, underscore the significance of subtle structural changes within the pyrazole scaffold in influencing target selectivity and therapeutic applications. []

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

Compound Description: LQFM039 is a novel pyrazole derivative investigated for its anti-inflammatory, analgesic, and vasorelaxant effects. It exhibits efficacy in various animal models of pain and inflammation, suggesting potential therapeutic applications in related conditions. []

Relevance: While lacking the trifluoromethyl group and hydroxyl group present in the target compound, LQFM039 shares the core 1H-pyrazol-4-yl scaffold. The presence of a 2-fluorophenyl group and a tetrazole ring highlights the structural diversity achievable around this core and its potential for developing compounds with distinct pharmacological profiles. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. This compound is under investigation as a potential treatment for cancer and has demonstrated full tumor growth inhibition in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. []

Relevance: Although lacking the trifluoromethyl and hydroxyl groups, MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with the target compound. The presence of a complex polycyclic system and a sulfonamide group highlights the adaptability of the pyrazole scaffold for developing diverse structures with varying biological activities. []

3-Alkyl-5-trifluoromethyl-1H-pyrazole-1-(thio)carboxamides and 2-(3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)-thiazoles

Compound Description: These two series of compounds, incorporating long alkyl chains, trifluoromethyl groups, and (thio)carboxamide or thiazole functionalities on the pyrazole ring, were synthesized and evaluated for their antimicrobial activities. Several compounds displayed potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antimicrobial agents. []

Relevance: The 3-alkyl-5-trifluoromethyl-1H-pyrazole core structure in these compounds closely resembles the target compound, with variations primarily in the substituent at the 1-position ((thio)carboxamide or a thiazole ring) and the alkyl chain length at the 3-position. This structural similarity, along with the observed antimicrobial activities, highlights the versatility of trifluoromethyl-substituted pyrazoles for developing new therapeutic agents. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

Compound Description: This class of novel propionyl-spaced bisheterocyclic compounds features two pyrazole rings linked by a propanone bridge. They are synthesized from readily available starting materials, including levulinic acid, showcasing their potential for medicinal chemistry applications. []

Relevance: This group of compounds demonstrates the use of a 5-trifluoromethyl-1H-pyrazol-3-yl moiety, closely related to the target compound's core structure, within a larger molecular framework. The presence of an additional pyrazole ring, substituted with a hydroxyl and a trifluoromethyl group, highlights the versatility of the pyrazole scaffold in constructing diverse molecules with potential therapeutic applications. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective MET inhibitor with promising preclinical antitumor activity. It exhibits desirable pharmacokinetic properties and significant inhibition of MET phosphorylation in vivo, making it a potential candidate for further clinical development in oncology. []

Relevance: While lacking the trifluoromethyl group and hydroxyl group of the target compound, AMG 337 shares the 1-methyl-1H-pyrazol-4-yl moiety within its complex structure. The presence of a triazolopyridine system and a naphthyridinone ring system highlights the adaptability of the pyrazole moiety for constructing diverse molecules with targeted biological activities, transitioning from herbicides and antimicrobials to potential anticancer agents. []

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

Compound Description: This compound, synthesized through a C–F activation strategy, incorporates three 4-methyl-1H-pyrazole rings attached to a central carbon atom, itself linked to an aniline moiety. Two distinct polymorphs of this compound were identified through single-crystal analysis. []

Relevance: This compound showcases the 4-methyl-1H-pyrazole unit, a simplified version of the target compound's core structure lacking the trifluoromethyl and hydroxyl groups, incorporated multiple times within a single molecule. This example highlights the broad utility of pyrazole derivatives as building blocks in synthetic chemistry, extending beyond the specific substitutions present in the target compound. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

Compound Description: NPOPPBA is a 3CLpro non-peptidic inhibitor explored as a potential treatment option for COVID-19. In silico studies have been conducted to predict its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. []

Relevance: Though lacking the specific substituents of the target compound, NPOPPBA incorporates a dihydro-1H-pyrazol-4-yl moiety within its structure. The presence of nitrophenyl, phenyl, and benzoic acid groups highlights the structural diversity achievable around the pyrazole core and its potential for developing compounds targeting various therapeutic areas, from infectious diseases to previously mentioned applications. []

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)

Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor clinically used for treating rheumatoid arthritis and osteoarthritis. Extensive structure-activity relationship studies led to its identification and optimization, resulting in a drug with potent anti-inflammatory effects and an acceptable pharmacokinetic profile. []

Relevance: Although lacking the hydroxyl group, Celecoxib shares the core 1-(4-substituted-phenyl)-3-(trifluoromethyl)-1H-pyrazole scaffold with the target compound, differing only in the substituent at the 4-position of the phenyl ring. The presence of a sulfonamide group highlights the potential for modifying the pyrazole scaffold to target specific biological pathways, showcasing the transition from herbicides to therapeutics for inflammatory conditions. []

2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines

Compound Description: This series of pyridines, featuring two distinct trihalomethyl-substituted pyrazole rings, were synthesized and evaluated for their antioxidant and antimicrobial activities. Several derivatives showed promising results, particularly those containing different trihalomethyl groups on the two pyrazole rings. []

Relevance: These compounds showcase the incorporation of the 5-trifluoromethyl-1H-pyrazol-1-yl moiety, closely related to the target compound's core, within a bis-pyrazole framework linked by a pyridine ring. This structural design emphasizes the utility of the trifluoromethyl-substituted pyrazole unit in constructing diverse molecules with potentially valuable biological properties. []

Properties

CAS Number

161038-53-5

Product Name

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazol-4-ol

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1 g/mol

InChI

InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3

InChI Key

XGHXHATWNVUQCN-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)O)C(F)(F)F

Canonical SMILES

CN1C(=C(C=N1)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.